2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a complex organic compound with a unique structure that includes a thienoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide typically involves multiple steps. One common route includes the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzylthiourea. This intermediate is then reacted with 1-phenyl-2-bromoethanone to form the thienoimidazole core. The final step involves the oxidation of the thienoimidazole to introduce the 5,5-dioxide functionality .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up, such as the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.
Substitution: The chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring .
Scientific Research Applications
2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
- 1-(2-Chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
Uniqueness
The uniqueness of 2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide lies in its specific substitution pattern and the presence of the thienoimidazole core.
Properties
Molecular Formula |
C18H17ClN2O2S2 |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C18H17ClN2O2S2/c19-14-6-4-5-13(9-14)10-24-18-20-16-11-25(22,23)12-17(16)21(18)15-7-2-1-3-8-15/h1-9,16-17H,10-12H2 |
InChI Key |
SHWYUJWGMJVHAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.